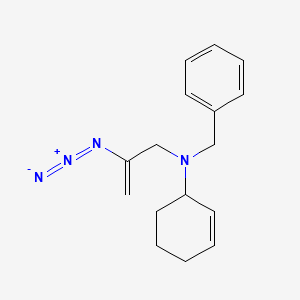
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is a complex organic compound that features an azide group, a benzyl group, and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine typically involves multiple steps. One common approach is the alkylation of cyclohex-2-en-1-amine with benzyl bromide to form N-benzylcyclohex-2-en-1-amine. This intermediate is then subjected to a reaction with propargyl bromide to introduce the propargyl group. Finally, the azide group is introduced via a reaction with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is primarily related to its azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property makes it valuable in bioorthogonal chemistry, where it can label biomolecules without interfering with biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(prop-2-en-1-yl)acetamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2,3-dichloro-N-(prop-2-yn-1-yl)benzamide
Uniqueness
N-(2-azidoprop-2-en-1-yl)-N-benzylcyclohex-2-en-1-amine is unique due to its combination of an azide group, a benzyl group, and a cyclohexene ring.
Eigenschaften
Molekularformel |
C16H20N4 |
|---|---|
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
N-(2-azidoprop-2-enyl)-N-benzylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C16H20N4/c1-14(18-19-17)12-20(16-10-6-3-7-11-16)13-15-8-4-2-5-9-15/h2,4-6,8-10,16H,1,3,7,11-13H2 |
InChI-Schlüssel |
ZLRKOBGGKADOBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN(CC1=CC=CC=C1)C2CCCC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




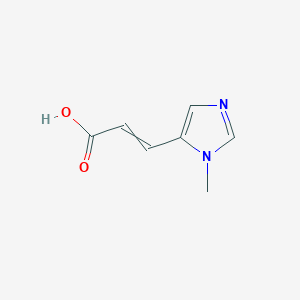
![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)
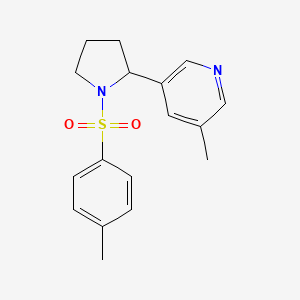
![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
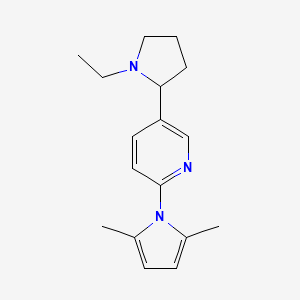
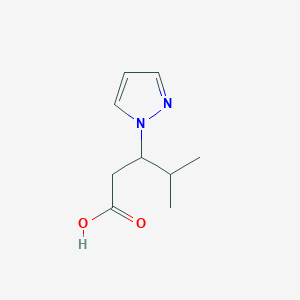


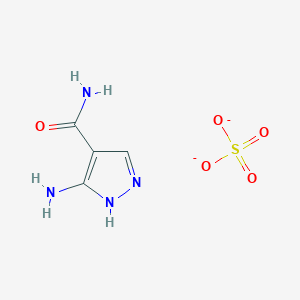
![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)


